4-(Morpholin-4-yl)-piperidine dihydrochloride
Overview
Description
The compound "4-(Morpholin-4-yl)-piperidine dihydrochloride" is a chemical that features both morpholine and piperidine moieties. Morpholine is a heterocyclic amine, characterized by a six-membered ring containing one oxygen atom and one nitrogen atom. Piperidine is a six-membered ring containing only nitrogen. The combination of these two structures can lead to compounds with interesting chemical and physical properties, and potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of compounds related to "4-(Morpholin-4-yl)-piperidine dihydrochloride" involves various strategies. For instance, enaminones containing morpholine moieties can be synthesized by refluxing with dimethylformamide dimethylacetal without any solvent, which can then be used to obtain dihydropyrimidinone derivatives . Another approach involves the reaction of O-acetyllithocholic acid chloride with morpholine to yield corresponding amides, which are then reduced to obtain the final products . Additionally, the synthesis of morpholine derivatives can be achieved through a six-step reaction sequence starting from 2-acetyl thiophene, involving modified Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions .
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and piperidine rings has been confirmed through various analytical techniques. Single crystal X-ray crystallography has been used to confirm the three-dimensional structure of enaminones containing morpholine . Similarly, the stereoconfiguration of chromans derived from the addition of ethyl 3-morpholino(piperidino)-crotonates to nitrochromenes has been established by X-ray structural analysis .
Chemical Reactions Analysis
Chemical reactions involving morpholine and piperidine derivatives are diverse. For example, the reaction of ethyl bromopyruvate with 1-(cyclohex-1-enyl)piperidine, pyrrolidine, and morpholine can afford tetrahydroindole derivatives . Tertiary enamines of acetoacetic ester, obtained with morpholine and piperidine, can add to nitrochromenes to yield trisubstituted chromans . Moreover, chloromethyl-oxadiazole derivatives can react with morpholine to produce chromen-oxadiazole-morpholine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine and piperidine derivatives can be quite varied. Ionic liquid crystals containing morpholinium cations exhibit rich mesomorphic behavior, including high-ordered smectic and hexagonal columnar phases . The thermal, optical, and electrical properties of polymeric 1-D linear-chain piperidinium and morpholinium trichlorocadmates have been investigated, revealing phase transitions and providing insights into their potential applications . Additionally, the antiproliferative activity of certain morpholine and piperidine derivatives has been evaluated, with some showing promising results .
Scientific Research Applications
Synthesis and Structural Exploration
A study detailed the synthesis and structural exploration of a novel heterocycle derived from piperidine and morpholine, showcasing its antiproliferative activity. This compound was characterized using various spectroscopic methods and X-ray diffraction, indicating its potential in drug development due to its stable molecular structure and intermolecular hydrogen bonding (S. Benaka Prasad et al., 2018).
Antihypertensive Activity Prognosis
Research into the antihypertensive activity of morpholine and piperidine derivatives revealed the synthesis of novel compounds with promising angiotensin-converting enzyme inhibitory activity. This indicates their potential as therapeutic agents for managing hypertension (L. Perekhoda et al., 2020).
Catalytic Efficiency in Chemical Reactions
The synthesis and structural chemistry of morpholine/piperidine–palladium(II) complexes have been explored for their potent catalytic activity in the Heck reaction. These findings highlight the utility of such complexes in facilitating chemical transformations, contributing to the efficiency of synthetic processes (Pradhumn Singh et al., 2013).
Antifungal Agent Development
A library of 4-aminopiperidines was synthesized and evaluated for antifungal activity, with some compounds showing growth-inhibiting activity against various fungal isolates. This research underscores the potential of piperidine and morpholine derivatives in developing new antifungal agents (J. Krauss et al., 2021).
Drug Discovery and Development
In the realm of drug discovery, one study detailed the development of a potent, selective, and orally active histamine H3 receptor inverse agonist with wake-promoting activity. This compound, featuring a morpholine moiety, highlights the application of such structures in creating new therapeutics for sleep disorders (R. Nirogi et al., 2019).
properties
IUPAC Name |
4-piperidin-4-ylmorpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-3-10-4-2-9(1)11-5-7-12-8-6-11;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFXRJRQDSSRQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
334942-10-8 | |
Record name | 4-(piperidin-4-yl)morpholine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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